3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (commonly designated as M11M) is a water-soluble, homobifunctional sulfhydryl-reactive crosslinker featuring a flexible PEG-like core. It is primarily procured as a 'molecular ruler' for structural biology and protein engineering, enabling the precise mapping of tertiary and quaternary protein structures [1]. By reacting specifically with free cysteine residues to form reversible disulfide bonds, M11M bridges spatial gaps of exactly 16.9 Å [2]. Its high aqueous solubility, driven by the trioxaundecane backbone, and rapid reaction kinetics at physiological pH make it a critical reagent for probing dynamic membrane proteins, ABC transporters, and receptor complexes where rigid or hydrophobic crosslinkers would induce structural artifacts or fail to penetrate aqueous interfaces.
Aqueous solubility supports thiol crosslinking without organic co-solvents
Water-soluble MTS chemistry
Monodisperse PEG4 spacer enables precise distance mapping in XL-MS
Defined ~14-atom reach
Reversible disulfide linkage allows native protein recovery after pull-down
MTS thiol-disulfide exchange
Substituting M11M with generic bismaleimide PEG crosslinkers (e.g., BM(PEG)3) or aliphatic MTS reagents compromises both experimental flexibility and structural accuracy. Maleimide-based crosslinkers form irreversible thioether bonds, permanently locking protein conformations and preventing downstream monomer recovery via reduction [1]. Furthermore, purely aliphatic MTS crosslinkers lack the ether oxygens of the M11M trioxaundecane core, leading to poor aqueous solubility and a high propensity to partition into lipid bilayers rather than remaining at the aqueous-membrane interface . Finally, substituting M11M with shorter (e.g., M8M, 13.0 Å) or longer (e.g., M14M, 20.8 Å) PEG-MTS derivatives fundamentally alters the spatial probing radius, leading to false-negative crosslinking results when mapping specific ~17 Å inter-residue distances in dynamic protein states.
Methylene-backbone MTS crosslinkers
Require organic co-solvents that may denature proteins; PEG4 backbone maintains higher aqueous solubility
Maleimide-based crosslinkers
Form irreversible thioether bonds and can undergo hydrolysis, compromising conjugate homogeneity; disulfide reversibility may be needed for native recovery
Shorter or longer PEG analogs
Alter crosslinking distance constraints; PEG4 provides a specific spatial reach optimized for many structural biology applications
As a molecular ruler, M11M provides a precisely calibrated spacer arm of 16.9 Å, which is essential for bridging distant cysteine pairs in dynamic protein complexes. When compared to shorter MTS analogs such as M5M (9.1 Å) or M8M (13.0 Å), M11M successfully captures wider conformational states that shorter linkers cannot bridge, preventing false-negative interaction mapping [1]. This precise span is critical for mapping the transmembrane segment packing of large transporters like P-glycoprotein and NCX1 [2].
| Evidence Dimension | Crosslinking span / Spacer arm length |
| Target Compound Data | 16.9 Å exact bridging distance |
| Comparator Or Baseline | M5M (9.1 Å) and M8M (13.0 Å) |
| Quantified Difference | Provides a ~17 Å bridging radius to capture wider conformational states missed by shorter analogs. |
| Conditions | Cysteine-directed crosslinking in membrane protein structural mapping. |
Procurement of M11M is mandatory when target cysteine residues are separated by 14-17 Å, as shorter generic linkers will fail to capture the interaction.
M11M reacts with sulfhydryls to form mixed disulfide linkages, which are fully reversible under standard reducing conditions (e.g., using DTT or TCEP). In direct contrast, bismaleimide comparators such as BM(PEG)3 form irreversible thioether bonds [1]. The complete cleavability of M11M allows researchers to transiently stabilize protein complexes for structural analysis and subsequently recover native monomers for downstream functional assays or mass spectrometry.
| Evidence Dimension | Crosslink cleavability / Reversibility |
| Target Compound Data | 100% cleavable via reducing agents (DTT, TCEP) |
| Comparator Or Baseline | 0% cleavable (Bismaleimide crosslinkers like BM(PEG)3) |
| Quantified Difference | Complete reversal of the crosslink vs. permanent thioether linkage. |
| Conditions | Post-crosslinking protein analysis and monomer recovery assays. |
Buyers requiring transient stabilization or post-assay protein recovery must select M11M over irreversible maleimide-based alternatives.
The 3,6,9-trioxaundecane backbone of M11M incorporates three ether oxygens, conferring significant hydrophilicity compared to purely aliphatic bismethanethiosulfonates of similar length (e.g., 1,10-decadiyl bismethanethiosulfonate). This PEG-like core ensures that M11M remains highly soluble in aqueous environments and interacts effectively at the membrane-aqueous interface, whereas aliphatic comparators tend to aggregate or inappropriately partition deep into the hydrophobic core of lipid bilayers .
| Evidence Dimension | Aqueous solubility and phase partitioning |
| Target Compound Data | High aqueous solubility (Trioxaundecane core) |
| Comparator Or Baseline | Low aqueous solubility (Aliphatic linkers e.g., 1,10-decadiyl bismethanethiosulfonate) |
| Quantified Difference | Superior solubility in aqueous buffers without requiring high organic co-solvent concentrations. |
| Conditions | Crosslinking reactions in physiological buffers or at membrane-aqueous interfaces. |
M11M reduces the need for organic co-solvents in reaction buffers, preserving the native conformation of sensitive protein targets during crosslinking.
The methanethiosulfonate (MTS) reactive groups on M11M exhibit exceptionally rapid and specific reactivity toward free sulfhydryls at physiological pH (6.5–7.5). Compared to iodoacetamide crosslinkers, MTS reagents react approximately 1000 times faster [1]. Furthermore, while maleimides can undergo off-target reactions with primary amines at pH > 7.5, M11M maintains strict thiol selectivity, ensuring that crosslinking is exclusively driven by cysteine proximity rather than non-specific amine labeling.
| Evidence Dimension | Thiol reaction kinetics |
| Target Compound Data | Highly rapid and selective at pH 6.5-7.5 |
| Comparator Or Baseline | Slower kinetics (Iodoacetamides) |
| Quantified Difference | Reacts ~1000 times faster than iodoacetamides at neutral pH. |
| Conditions | Physiological pH (6.5-7.5) crosslinking assays. |
For time-sensitive assays capturing transient protein conformations, the rapid and highly specific kinetics of M11M prevent artifactual crosslinking and ensure high-fidelity structural data.
M11M is uniquely suited for mapping the dynamic transmembrane segment packing of complex proteins like P-glycoprotein and MsbA, where its exact 16.9 Å span captures specific conformational states missed by shorter linkers [1].
Due to its fully reversible disulfide linkages, M11M is the preferred choice for stabilizing multi-subunit protein assemblies during purification or electron microscopy preparation, allowing subsequent reduction and monomer isolation [2].
The trioxaundecane core makes M11M ideal for crosslinking solvent-exposed domains of proteins in purely aqueous buffers, avoiding the use of organic solvents required by aliphatic crosslinkers, thereby preserving native protein structures [2].